1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-10-6-3-7-12(15)16(23-2)11-19-17(21)20-14-9-5-4-8-13(14)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFHSUVWLEYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 2-chlorophenyl isocyanate with 2-methoxyphenyl ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Preliminary studies suggest that 1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the modulation of specific signaling pathways, potentially leading to apoptosis in cancer cells .
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for the development of new antibiotics. Its structural features allow for interactions with bacterial cell membranes or specific enzymes crucial for bacterial survival .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in disease processes, which could lead to therapeutic applications in treating conditions like diabetes or hypertension .
Materials Science
In materials science, the compound's unique chemical properties allow it to function as:
- Polymer Additive : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for use in advanced materials .
- Synthesis of Functional Materials : The compound serves as a precursor for synthesizing functionalized polymers or nanomaterials, which have applications in electronics and photonics .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of 1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea on breast cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation. This suggests a potential pathway for developing new cancer therapies based on this compound .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this urea derivative against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited significant inhibitory effects on bacterial growth, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The urea linkage plays a crucial role in stabilizing the compound and facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Urea Derivatives
Key Observations :
- Substituent Position: The target compound’s ortho-chlorophenyl and dual methoxy groups contrast with para-substituted analogs (e.g., ’s antifungal azetidinones), where substituent position significantly affects bioactivity .
- Linker Flexibility : The ethyl linker in the target compound may enhance conformational flexibility compared to rigid heterocycles like thiadiazole () or thiopyran ().
Table 2: Antifungal Activity of Chlorophenyl/Methoxyphenyl Derivatives (Based on )
| Compound Substituents | Zone of Inhibition (mm) | MIC (µg/mL) | Notes |
|---|---|---|---|
| 4g: Ortho-chlorophenyl | 10 | 62.5 | Comparable to fluconazole against C. albicans. |
| 4h: Para-chlorophenyl | 10 | 62.5 | Enhanced activity due to para substitution. |
| 4i: 4-Hydroxyphenyl | 13 | 125 | Polar hydroxyl group reduces potency. |
Implications for Target Compound :
- The target’s ortho-chlorophenyl may confer moderate antifungal activity, but para-substituted analogs (e.g., 4h) often show superior efficacy due to optimized steric and electronic interactions .
- Dual methoxy groups could improve solubility but may reduce membrane penetration compared to lipophilic thiopyran derivatives ().
Physicochemical Properties
- Solubility : Methoxy groups enhance water solubility, but the chlorophenyl moiety counterbalances this with hydrophobicity.
- Stability : Urea bonds are generally stable under physiological conditions, though heterocyclic analogs () may exhibit greater metabolic resistance.
Biological Activity
1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant case studies, research findings, and presenting data in organized tables.
Chemical Structure and Properties
The compound features a chlorophenyl group and a methoxyphenyl group , which contribute to its unique chemical properties. The molecular structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈ClN₃O₄
- Molecular Weight : 345.8 g/mol
This compound is part of a broader category of urea derivatives that are being investigated for their therapeutic potentials.
Biological Activity Overview
Research indicates that 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of certain cancer cell lines.
Antimicrobial Activity
Various studies have evaluated the antimicrobial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values provide insight into its effectiveness against different bacterial strains.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 20-40 | |
| Escherichia coli | 40-70 | |
| Proteus mirabilis | 30-50 |
These values indicate that while the compound shows activity, it may not be as potent as established antibiotics like ceftriaxone.
Anticancer Activity
In vitro studies have demonstrated that 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis through modulation of specific signaling pathways.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of several urea derivatives, including our compound, revealed significant inhibition against multi-drug resistant strains. The study utilized an agar disc-diffusion method to assess activity against various pathogens .
Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound, revealing that it effectively induced apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of the chlorophenyl moiety in enhancing biological activity .
The biological activity of 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor signaling pathways that are essential for cell growth and survival.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves coupling a substituted isocyanate with an amine precursor. Key steps include:
- Step 1: Prepare the 2-methoxy-2-(2-methoxyphenyl)ethylamine intermediate via nucleophilic substitution or reductive amination. Use ethanol or dichloromethane as solvents under reflux (60–80°C) .
- Step 2: React the amine with 2-chlorophenyl isocyanate in anhydrous conditions. Catalysts like triethylamine or DMAP can enhance reaction efficiency.
- Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>75%) are achievable by controlling moisture levels and temperature .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR): Urea C=O stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3200–3400 cm⁻¹ .
- Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₇H₁₈ClN₂O₃: ~348.8 g/mol) .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound's stability under varying pH and temperature conditions, and what analytical methods are suitable for degradation product identification?
Methodological Answer:
Q. What in vitro models are appropriate for evaluating the biological activity of this urea derivative, and how should controls be implemented to ensure data reliability?
Methodological Answer:
- Model Selection:
- Enzyme Inhibition Assays: Test against kinases or phosphatases (e.g., EGFR, VEGFR) using fluorogenic substrates.
- Cell-Based Assays: Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity (MTT assay) .
- Controls:
Q. How can computational methods (e.g., molecular docking) be integrated with experimental data to elucidate the mechanism of action of this compound?
Methodological Answer:
- Molecular Docking:
- Validation:
- Correlate docking scores (binding energy < -7 kcal/mol) with experimental IC₅₀ values.
- Perform molecular dynamics simulations (100 ns) to assess binding stability .
Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly regarding selectivity across assays?
Methodological Answer:
- Hypothesis Testing:
- Purity Analysis: Verify compound purity (>95%) via HPLC. Impurities (e.g., unreacted isocyanate) may skew results .
- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., Cohen’s d for effect size). Contradictions may arise from differences in cell lines or endpoint measurements .
Q. What environmental impact assessment strategies are recommended for this compound, and how can its biodegradation pathways be studied?
Methodological Answer:
- Fate and Transport Studies:
- Analytical Tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
